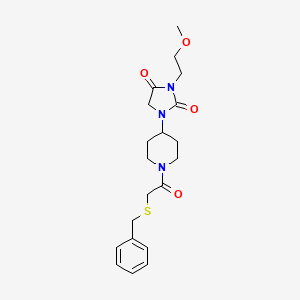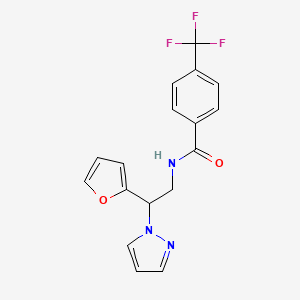
methyl N-(1-methylpyrrolidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(1-methylpyrrolidin-3-yl)carbamate is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.201. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Green Synthesis of Industrial Solvents
A significant application of derivatives similar to methyl N-(1-methylpyrrolidin-3-yl)carbamate involves the green synthesis of biobased industrial solvents. Research by Lammens et al. (2010) demonstrates a biobased method to synthesize N-Methylpyrrolidone (NMP) from γ-aminobutyric acid (GABA), utilizing methanol as a methylating agent. This process presents an eco-friendly alternative to fossil-based solvents, highlighting the potential of this compound derivatives in sustainable chemical processes (Lammens, Franssen, Scott, & Sanders, 2010).
Chemical Reactivity and Synthesis
In chemical synthesis, the reactivity of this compound and its derivatives is of interest. Pan and Shevlin (1997) explored the chemistry of N-methyl-3-dehydropyridinium ylids, providing insights into their potential applications in synthesizing complex organic compounds. These findings are crucial for developing new synthetic methodologies in organic chemistry (Pan & Shevlin, 1997).
Environmental and Analytical Applications
R. T. Krause's (1979) study on high-performance liquid chromatographic techniques for determining carbamate insecticides underscores another research application. The study involves the detection of N-Methyl carbamate insecticides, showcasing the importance of analytical methods in environmental monitoring and pesticide analysis (Krause, 1979).
Pharmaceutical and Biological Research
The synthesis and investigation of biological properties of 1 beta-methylcarbapenem compounds with a 5'-substituted-N-methylpyrrolidin-3'-ylthio group by Sunagawa et al. (1992) exemplify the pharmaceutical applications. This research focuses on enhancing stability and biological properties through molecular modifications, relevant for drug design and development (Sunagawa et al., 1992).
Catalysis and Material Science
The Re(I) NHC complexes study by Stanton et al. (2016) shows the role of N-heterocyclic carbene derivatives in catalyzing the electrochemical conversion of CO2. This research highlights the potential of these compounds in catalysis and environmental applications, demonstrating how molecular design can influence catalytic efficiency and selectivity (Stanton et al., 2016).
Safety and Hazards
The safety information available indicates that methyl N-(1-methylpyrrolidin-3-yl)carbamate is potentially hazardous . The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
methyl N-(1-methylpyrrolidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9-4-3-6(5-9)8-7(10)11-2/h6H,3-5H2,1-2H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBOVENUHUGTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione](/img/structure/B3016741.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide](/img/structure/B3016743.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(3-methylbutoxy)phenoxy]acetamide](/img/structure/B3016745.png)
![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B3016748.png)

![(1R,2S,3S,4R,4aS,8aS)-4-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,4a,8,8-tetramethyl-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol](/img/structure/B3016751.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3016753.png)

![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3016755.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline](/img/structure/B3016757.png)
![ethyl 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B3016759.png)
